Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate
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Description
Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.464. The purity is usually 95%.
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Scientific Research Applications
1. Biological Activities and Synthesis
1,3,4-Oxadiazole bearing compounds, including structures similar to Ethyl 4-oxo-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate, have attracted researchers due to their diverse biological activities. These compounds are synthesized through various chemical processes and their structures are typically confirmed using spectroscopic techniques like NMR, IR, and mass spectrometry. Such compounds have been explored for their antibacterial potential, with studies indicating moderate to significant activity against various bacterial strains (Khalid et al., 2016).
2. Enzyme Inhibition Properties
Derivatives of 1,3,4-oxadiazole, closely related to the chemical structure , have been studied for their enzyme inhibition properties. For instance, compounds have been synthesized to act as urease inhibitors, showcasing potential in therapeutic applications. The inhibitory kinetics of these compounds have been evaluated through in vitro studies, indicating their potent inhibition capabilities (Nazir et al., 2018).
3. Antimicrobial and Anticancer Applications
Further research on 1,3,4-oxadiazole derivatives includes exploring their antimicrobial and anticancer potentials. Synthesized compounds have been tested against various bacterial strains, with some showing considerable growth inhibition. Additionally, these compounds have been evaluated as anticancer agents, indicating potential therapeutic applications. Spectroscopic techniques are commonly used for structural elucidation in these studies (Iqbal et al., 2017).
4. Structural and Docking Studies
Structural and docking studies of similar compounds have been conducted to understand their binding modes and interactions. These studies are crucial in drug discovery, providing insights into how these compounds may interact with biological targets. For example, crystal structures and docking studies of EthR inhibitors, which share a common 1,2,4-oxadiazole moiety, have been reported, revealing their binding orientations and potential as therapeutic agents (Tatum et al., 2013).
Properties
IUPAC Name |
ethyl 4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-27-20(26)11-10-19(25)24-12-6-8-16(14-24)13-18-22-21(23-28-18)17-9-5-4-7-15(17)2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQRELGODJUFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.